

# An In-Depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of SPY001

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | SPI-001   |           |
| Cat. No.:            | B15575405 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

### Introduction

SPY001 is an investigational, half-life extended, humanized IgG1 monoclonal antibody that selectively targets the  $\alpha4\beta7$  integrin. Developed by Spyre Therapeutics, SPY001 is currently in clinical development for the treatment of inflammatory bowel disease (IBD). By blocking the interaction between  $\alpha4\beta7$  on lymphocytes and mucosal addressin cell adhesion molecule-1 (MAdCAM-1) on endothelial cells in the gastrointestinal tract, SPY001 aims to provide a targeted anti-inflammatory effect, preventing the trafficking of pathogenic T-lymphocytes to the gut. This technical guide provides a comprehensive overview of the available pharmacokinetic (PK) and pharmacodynamic (PD) data for SPY001, based on preclinical and early clinical studies.

### **Pharmacokinetics**

The pharmacokinetic profile of SPY001 has been characterized in non-human primates and in a Phase 1 clinical trial in healthy volunteers. The key feature of SPY001 is its extended half-life, achieved through Fc engineering, which is anticipated to allow for less frequent dosing compared to the current standard of care.

### **Preclinical Pharmacokinetics**



Preclinical pharmacokinetic studies were conducted in cynomolgus monkeys. These studies were designed to assess the single-dose pharmacokinetics of SPY001.

Table 1: Preclinical Pharmacokinetic Parameters of SPY001 in Cynomolgus Monkeys

| Parameter      | Value    |
|----------------|----------|
| Half-life (t½) | ~22 days |

#### **Clinical Pharmacokinetics**

A Phase 1, randomized, double-blind, placebo-controlled, single- and multiple-ascending dose study (NCT06448247) was initiated to evaluate the safety, tolerability, and pharmacokinetics of SPY001 in healthy adult volunteers. Interim data from this ongoing study have been reported.

Table 2: Clinical Pharmacokinetic Parameters of SPY001 in Healthy Volunteers (Interim Data)

| Parameter      | Value       |
|----------------|-------------|
| Half-life (t½) | >90 days[1] |

These interim results suggest a significantly longer half-life in humans compared to preclinical models and existing  $\alpha 4\beta 7$ -targeting therapies, supporting the potential for quarterly or even semi-annual maintenance dosing.[1]

# **Pharmacodynamics**

The pharmacodynamic activity of SPY001 is centered on its ability to bind to  $\alpha 4\beta 7$  integrin and block its interaction with MAdCAM-1. Preclinical and clinical studies have aimed to demonstrate the potency and durability of this effect.

### **Preclinical Pharmacodynamics**

In vitro studies were conducted to assess the binding affinity and potency of SPY001.

Table 3: Preclinical Pharmacodynamic Characteristics of SPY001



| Parameter             | Finding                                                                                                         |
|-----------------------|-----------------------------------------------------------------------------------------------------------------|
| Binding Affinity (Kd) | <1 nM (similar to vedolizumab)[2]                                                                               |
| Specificity           | Binds to $\alpha 4\beta 7$ -expressing cells (RPMI-8866) but not $\alpha 4\beta 1$ -expressing cells (Ramos)[2] |
| Potency (IC50)        | Matched that of vedolizumab in inhibiting MAdCAM-1-driven cell adhesion[2]                                      |

These preclinical data indicate that SPY001 has a comparable potency and selectivity to the established  $\alpha 4\beta 7$  inhibitor, vedolizumab.[2]

# **Clinical Pharmacodynamics**

Pharmacodynamic assessments in the Phase 1 clinical trial focused on target engagement, specifically the saturation of  $\alpha 4\beta 7$  receptors on circulating lymphocytes.

Table 4: Clinical Pharmacodynamic Findings for SPY001 in Healthy Volunteers (Interim Data)

| Parameter         | Finding                                                                                               |
|-------------------|-------------------------------------------------------------------------------------------------------|
| Target Engagement | A single dose of SPY001 resulted in rapid and sustained saturation of $\alpha 4\beta 7$ receptors.[3] |

The complete and sustained target engagement observed at anticipated therapeutic trough concentrations further supports the potential for an extended dosing interval.[3]

# Experimental Protocols Preclinical Pharmacokinetic Study in Cynomolgus Monkeys

While the full detailed protocol is not publicly available, a general methodology can be inferred from standard practices for monoclonal antibody preclinical testing.

 Animal Model: Naive, healthy cynomolgus monkeys were likely used due to their phylogenetic similarity to humans and the cross-reactivity of SPY001 with the non-human



primate α4β7 integrin.

- Study Design: A single-dose, parallel-group design was likely employed. Animals would have received a single intravenous or subcutaneous injection of SPY001 at one of multiple dose levels.
- Sample Collection: Blood samples were likely collected at predetermined time points postdose (e.g., pre-dose, and at various intervals over several weeks) to characterize the full pharmacokinetic profile.
- Bioanalytical Method: Serum concentrations of SPY001 were likely measured using a validated enzyme-linked immunosorbent assay (ELISA) specific for the antibody.
- Data Analysis: Pharmacokinetic parameters, including half-life, were calculated using noncompartmental analysis of the serum concentration-time data.

# Phase 1 Clinical Trial in Healthy Volunteers (NCT06448247)

The following is a summary of the study design as registered on ClinicalTrials.gov.

- Study Design: A randomized, double-blind, placebo-controlled, single- and multipleascending dose study.[4]
- Participants: Healthy adult volunteers.[4]
- Intervention: Participants are randomized to receive either SPY001 or placebo. The study
  consists of multiple cohorts, with each cohort receiving a different dose of SPY001 in an
  escalating manner. Both single ascending dose (SAD) and multiple ascending dose (MAD)
  cohorts are included.[5][6]
- Primary Outcome Measures: The primary objective is to assess the safety and tolerability of SPY001. This is evaluated through the monitoring of adverse events, clinical laboratory tests, vital signs, and electrocardiograms.
- Secondary Outcome Measures: The secondary objective is to characterize the pharmacokinetic profile of SPY001. This involves the collection of serial blood samples to



measure serum concentrations of the antibody over time. Pharmacodynamic markers, such as  $\alpha 4\beta 7$  receptor occupancy, are also assessed.

# Mandatory Visualizations SPY001 Mechanism of Action: Inhibition of Lymphocyte Trafficking to the Gut



Click to download full resolution via product page

Caption: SPY001 blocks the binding of  $\alpha 4\beta 7$  on lymphocytes to MAdCAM-1 on gut endothelial cells.

# Experimental Workflow for Preclinical Pharmacokinetic Assessment





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. CONTROL OF  $\alpha 4\beta 7$  INTEGRIN EXPRESSION AND CD4 T CELL HOMING BY THE  $\beta 1$  INTEGRIN SUBUNIT PMC [pmc.ncbi.nlm.nih.gov]
- 2. Modeling the Pharmacokinetics of a Monoclonal Antibody on Preclinical Data using Nonlinear Mixed Effects [thesis.unipd.it]



- 3. Spyre Therapeutics Announces Poster Presentations at Digestive Disease Week (DDW)
   2025 Including Up to Eight months of Follow-up from an Ongoing Phase 1 Trial of SPY001 [prnewswire.com]
- 4. journals.asm.org [journals.asm.org]
- 5. JCI Aberrant activation of integrin α4β7 suppresses lymphocyte migration to the gut [jci.org]
- 6. Integrin α4β7 switches its ligand specificity via distinct conformer-specific activation PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-Depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of SPY001]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15575405#spi-001-pharmacokinetics-and-pharmacodynamics]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com